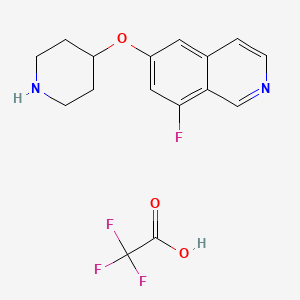
3-Methylidene-3,4-dihydropyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylidene-3,4-dihydropyrazin-2(1H)-one is an organic compound belonging to the pyrazinone family This compound is characterized by a pyrazinone ring with a methylidene group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-3,4-dihydropyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with formaldehyde and a suitable base, such as sodium hydroxide, to form the desired compound. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylidene-3,4-dihydropyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can convert the methylidene group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrazinone derivatives with additional oxygen-containing functional groups.
Reduction: 3-Methyl-3,4-dihydropyrazin-2(1H)-one.
Substitution: Various substituted pyrazinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methylidene-3,4-dihydropyrazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methylidene-3,4-dihydropyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3,4-dihydropyrazin-2(1H)-one: Similar structure but with a methyl group instead of a methylidene group.
2-Methylidene-3,4-dihydropyrazin-2(1H)-one: Methylidene group attached to the second carbon atom.
3,4-Dihydropyrazin-2(1H)-one: Lacks the methylidene group.
Uniqueness
3-Methylidene-3,4-dihydropyrazin-2(1H)-one is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
922179-91-7 |
|---|---|
Molekularformel |
C5H6N2O |
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
3-methylidene-1,4-dihydropyrazin-2-one |
InChI |
InChI=1S/C5H6N2O/c1-4-5(8)7-3-2-6-4/h2-3,6H,1H2,(H,7,8) |
InChI-Schlüssel |
FETGIGAOYJEBAI-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C(=O)NC=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide](/img/structure/B12620659.png)
![5-({4-[(4-Fluorophenyl)methyl]piperidin-1-yl}acetyl)pyridin-2(1H)-one](/img/structure/B12620662.png)
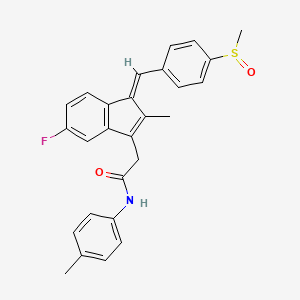
![8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12620670.png)
![N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12620679.png)
![2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine](/img/structure/B12620684.png)
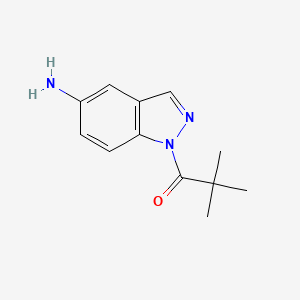
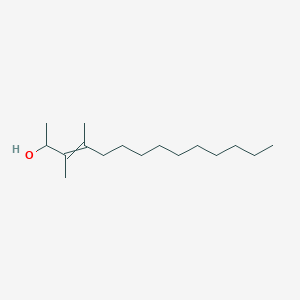
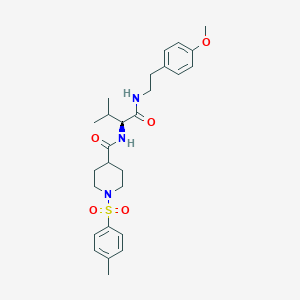
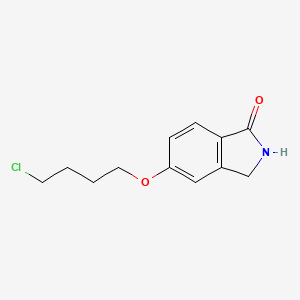
![4-{2-[2-(4-tert-Butyl-phenyl)-ethyl]-[1,3]dioxolan-4-ylmethyl}-4-methyl-morpholin-4-ium](/img/structure/B12620713.png)
![2,7-Bis[2-(4-bromophenyl)-1-phenylethenyl]-9,9-dihexyl-9H-fluorene](/img/structure/B12620724.png)
![(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12620743.png)
